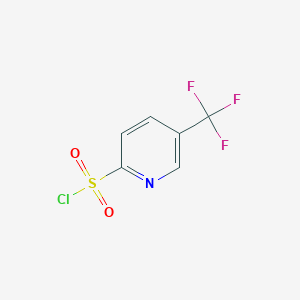

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471797 | |

| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-72-4 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(trifluoromethyl)pyridine-2-sulfonyl chloride CAS number lookup

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-72-4)

Introduction

This compound, identified by the CAS Number 174485-72-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure uniquely combines a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and a reactive sulfonyl chloride moiety. This combination makes it a valuable and versatile building block in organic synthesis.[3] The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the sulfonyl chloride provides a reactive handle for coupling with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages.[4][5] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is critical for its appropriate handling, storage, and use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 174485-72-4 | [1][2][3][6] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [2][6] |

| Molecular Weight | 245.61 g/mol | [2][6] |

| Appearance | White to Off-White Solid | [3][6] |

| Melting Point | 50-52 °C | [2][6] |

| Boiling Point | 277.7 ± 40.0 °C at 760 mmHg | [2][6] |

| Density | 1.607 ± 0.06 g/cm³ | [2][6] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [2] |

Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is classified under GHS05 and carries the danger signal word with the hazard statement H314. Handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and lab coats in a well-ventilated area or fume hood.[7][8] The compound is sensitive to moisture and temperature.[6]

Synthesis and Mechanistic Insights

The synthesis of this compound typically originates from 2-amino-5-(trifluoromethyl)pyridine. The transformation involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.

Proposed Synthetic Workflow:

-

Diazotization: 2-Amino-5-(trifluoromethyl)pyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a sulfonyl chloride group (-SO₂Cl).

Caption: Proposed synthesis of the title compound.

Application in Drug Discovery: Synthesis of Tipranavir

A prominent application showcasing the utility of this compound is in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[4] In the final step of its synthesis, the sulfonyl chloride is coupled with the primary amine of the core molecule to form the critical sulfonamide linkage.[9] The inclusion of the 5-(trifluoromethyl)pyridine moiety was a result of extensive structure-activity relationship (SAR) studies, which demonstrated that this group conferred significantly higher antiviral activity compared to corresponding phenyl analogues.[4]

The workflow below illustrates this key final coupling step.

Caption: Final coupling step in the synthesis of Tipranavir.

Experimental Protocol: General Sulfonamide Formation

This protocol provides a representative, self-validating procedure for the reaction of this compound with a generic primary amine.

Objective: To synthesize a pyridine-based sulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes. After the addition, add anhydrous pyridine (2.0 eq) to act as a base and scavenger for the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup:

-

Quench the reaction by adding 1M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any residual acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification and Validation:

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

-

Validate the structure and purity of the final sulfonamide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Conclusion

This compound is a pivotal reagent in modern synthetic chemistry, particularly for the construction of complex bioactive molecules. Its utility is exemplified in the synthesis of the FDA-approved drug Tipranavir, where its incorporation is key to the drug's efficacy. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers aiming to leverage its unique chemical reactivity in the development of novel pharmaceuticals and agrochemicals.

References

- LookChem. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki. [Link]

- Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

- Shimizu, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Tariq, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

- Royal Society of Chemistry.

Sources

- 1. 174485-72-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

physical properties of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride

An In-Depth Technical Guide to the Physical Properties of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Core Building Block in Modern Chemistry

This compound is a pivotal reagent in contemporary organic synthesis. Its unique structure, featuring an electron-deficient pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a reactive sulfonyl chloride moiety, makes it an invaluable building block. This compound is instrumental in the synthesis of a wide array of complex molecules, particularly within the agrochemical and pharmaceutical industries where the trifluoromethylpyridine motif is a key pharmacophore.[1][2] For instance, it is a crucial intermediate in the synthesis of the non-peptide anti-HIV drug Tipranavir.[1]

This guide provides a comprehensive, field-proven analysis of the core physical and chemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind experimental choices and provide self-validating protocols, empowering researchers to handle and utilize this reagent with confidence and precision.

Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 174485-72-4 | [3][4][5][6] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [3][5][6] |

| Molecular Weight | 245.61 g/mol | [3][4][5] |

| InChI Key | MRIFFPWOMKLYKZ-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | [7] |

| Common Synonyms | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | [4][5][6] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a reagent dictate its handling, reaction setup, and purification strategies. This compound is typically a white to off-white solid at room temperature, a critical fact for storage and weighing.[5] The comprehensive data below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Physical Form | Solid, White to Off-White | [5] |

| Melting Point | 50-52 °C | [3][5] |

| Boiling Point | 277.7 ± 40.0 °C (at 760 mmHg, Predicted) | [3][5] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane | [5] |

| Refractive Index | 1.477 | [3] |

| Flash Point | 121.7 ± 27.3 °C | [3] |

| pKa (Predicted) | -7.56 ± 0.29 | [5] |

| XLogP3 | 2.28 | [3] |

| Polar Surface Area (PSA) | 55.4 Ų | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the reagent before its use in a synthetic sequence. While raw spectra are lot-specific, the expected characteristic signals are outlined here.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, one would expect three signals, likely two doublets and a doublet of doublets, with coupling constants characteristic of pyridine ring systems.

-

¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

-

-

Infrared (IR) Spectroscopy : The most prominent bands are associated with the sulfonyl chloride functional group. Expect strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak must be observed, confirming the presence of a single chlorine atom.[8]

Experimental Protocols for Physical Property Verification

To ensure trustworthiness, key physical properties should be verifiable in the laboratory. The following protocols describe self-validating systems for determining the melting point and assessing solubility.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies high purity, while a broad or depressed range suggests the presence of impurities. The capillary method is chosen for its accuracy and minimal sample requirement.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the solid into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the apparatus rapidly to approximately 10-15 °C below the expected melting point (50 °C).[3][5]

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a reagent's solubility is paramount for selecting appropriate reaction solvents, ensuring homogeneity, and planning subsequent workup and purification steps. This protocol provides a rapid and systematic way to screen common laboratory solvents.

Methodology:

-

Preparation: Add approximately 10-20 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

-

Observation & Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Classification: Observe the mixture.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Confirmation: For samples classified as "soluble," add another 0.5 mL of solvent to confirm that the compound does not precipitate at a lower concentration.

Caption: Workflow for Qualitative Solubility Assessment.

Handling, Storage, and Stability

The reactivity of the sulfonyl chloride group necessitates specific handling and storage procedures to maintain the compound's integrity.

-

Handling Precautions: this compound is classified as corrosive and causes severe skin burns and eye damage.[4][9][10] Therefore, all manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12] Avoid inhalation of dust and contact with skin and eyes.[3][12]

-

Storage Conditions: This compound is sensitive to both moisture and temperature.[5] It reacts with water, leading to hydrolysis of the sulfonyl chloride group. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] The recommended storage condition is in a freezer at temperatures under -20°C to ensure long-term stability.[3][4][5]

-

Stability: The compound is stable under the recommended storage conditions.[5] However, it is incompatible with strong acids and strong oxidizing agents.[12] Exposure to moisture will lead to decomposition.

Conclusion

This compound is a high-value reagent whose physical properties are well-defined. Its solid state, moderate melting point, and solubility in common organic solvents like dichloromethane facilitate its use in a variety of synthetic applications.[5] However, its corrosive nature and sensitivity to moisture demand rigorous adherence to proper handling and storage protocols.[5][9] By understanding and verifying the key physical data presented in this guide, researchers can effectively and safely incorporate this versatile building block into their synthetic workflows, advancing the development of novel pharmaceuticals and agrochemicals.

References

- PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. [Link]

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]

- This compound. Mol-Instincts. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- Trifluoromethylpyridine: Its chemistry and applic

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. echemi.com [echemi.com]

- 4. 5-Trifluoromethyl-2-pyridinesulfonyl Chloride | 174485-72-4 [sigmaaldrich.com]

- 5. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 6. Buy Online CAS Number 174485-72-4 - TRC - 5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95%, 10% in Cyclohexane | LGC Standards [lgcstandards.com]

- 7. Page loading... [wap.guidechem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 174485-72-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 5-(trifluoromethyl)pyridine-2-sulfonyl chloride: A Cornerstone Reagent in Modern Drug Discovery

This guide provides an in-depth exploration of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, a critical building block in contemporary medicinal and agrochemical research. We will delve into its fundamental molecular characteristics, synthesis, and reactivity, with a particular focus on its validated applications in drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound is a heterocyclic aromatic compound distinguished by the presence of a trifluoromethyl (CF3) group and a reactive sulfonyl chloride moiety.[1] The trifluoromethylpyridine scaffold is of immense interest in the pharmaceutical and agrochemical industries.[2] The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[3]

As a reagent, this compound provides a direct and efficient means to introduce this valuable pharmacophore into a wide array of molecular structures, making it a cornerstone for the synthesis of complex, high-value compounds. Its most notable application is in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[5]

Molecular Structure and Physicochemical Properties

The unique arrangement of a pyridine ring, an electron-withdrawing trifluoromethyl group, and a highly reactive sulfonyl chloride functional group dictates the compound's chemical behavior and utility.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 174485-72-4 | [1][6][7][8] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [7][8][9] |

| Molecular Weight | 245.61 g/mol | [6][7][8][9] |

| Appearance | White to off-white solid | [1][8] |

| Melting Point | 50-52 °C | [7][8] |

| Boiling Point | 277.7 ± 40.0 °C (at 760 mmHg) | [7][8] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane | [8] |

| Storage | Store in freezer at -20°C under an inert atmosphere | [7][8] |

Spectroscopic Profile and Characterization

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be consistent with a 2,5-disubstituted pyridine system.

-

¹³C NMR : The spectrum will display six signals for the six carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to the sulfonyl chloride group will be significantly downfield.

-

¹⁹F NMR : A single, sharp resonance is expected, characteristic of the CF₃ group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the sulfonyl chloride functional group. Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[10] Additional bands corresponding to the pyridine ring and C-F stretching will also be present.

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 245. An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will also be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[10]

Synthesis and Chemical Reactivity

The primary utility of this compound lies in its predictable reactivity, which allows for its seamless integration into complex synthetic pathways.

Synthetic Protocol

A common laboratory-scale synthesis involves the oxidative chlorination of the corresponding thiol precursor, 5-(trifluoromethyl)pyridine-2-thiol. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis from 5-(Trifluoromethyl)pyridine-2-thiol

-

Dissolution : Suspend 5-(trifluoromethyl)pyridine-2-thiol in a suitable acidic medium, such as a solution of hydrochloric acid.

-

Cooling : Cool the reaction mixture in an ice bath to maintain a low temperature (0-5 °C). This is critical to control the exothermicity of the chlorination reaction.

-

Chlorination : Bubble chlorine gas slowly through the cooled suspension with vigorous stirring. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is typically poured into ice water. The solid product precipitates out of the aqueous solution.

-

Isolation and Purification : The crude product is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Caption: Workflow for the synthesis of the title compound.

Core Reactivity

The sulfonyl chloride group is a potent electrophile. Its primary reaction is nucleophilic substitution, most commonly with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to its application in drug synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Key Applications in Drug Discovery

The value of this compound is best exemplified by its role in the synthesis of approved pharmaceuticals.

Case Study: Synthesis of Tipranavir

Tipranavir is a non-peptidic protease inhibitor approved for treating HIV infection.[5] The molecular structure of Tipranavir contains a sulfonamide linkage derived from this compound. In the final steps of the synthesis, the advanced amine intermediate of the drug is reacted with this compound to form the terminal sulfonamide.[5]

The inclusion of the 5-(trifluoromethyl)pyridine moiety is not arbitrary; it was a result of extensive structure-activity relationship (SAR) studies. This group was found to impart significantly higher antiviral activity compared to simpler phenyl analogues, likely by enhancing binding interactions within the hydrophobic pockets of the HIV protease enzyme and improving the pharmacokinetic profile of the drug.[5]

Caption: Generalized reaction scheme for sulfonamide formation.

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is imperative for laboratory safety.

-

Hazard Identification : The compound is classified as corrosive.[6] It causes severe skin burns and eye damage (GHS Hazard statement H314).[6][8]

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) where possible.

-

Storage : For long-term stability, the compound must be stored in a tightly sealed container in a freezer at -20°C.[8] This prevents degradation from atmospheric moisture and heat.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool in the design and synthesis of modern pharmaceuticals. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the trifluoromethylpyridine motif make it an invaluable asset for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.

References

- PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

- Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 17, 2636–2651. [Link]

- D'Ascenzio, M., & La Motta, C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(7), 1475. [Link]

- Bas, D. (2024). Fluorine in drug discovery: Role, design and case studies. The Journal of Pharmacy and Pharmacology. [Link]

- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- Allfluoro Pharmaceutical Co., Ltd. This compound. [Link]

- Research Outreach.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 174485-72-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. acdlabs.com [acdlabs.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, predictive analysis based on molecular structure, and a robust experimental protocol for data acquisition.

Introduction and Molecular Structure

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the trifluoromethyl (-CF₃) and sulfonyl chloride (-SO₂Cl) groups on the pyridine ring. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the definitive technique for this purpose.

The structure features a pyridine ring substituted at the C2 and C5 positions. Both substituents are powerful electron-withdrawing groups, which significantly influences the electron density distribution within the aromatic ring. This electronic perturbation is directly observable in the chemical shifts of the ring's protons and carbons, making NMR an information-rich analytical method.

Caption: Structure of this compound.

Predicted and Experimental NMR Data Analysis

The strong deshielding effect of the -SO₂Cl and -CF₃ substituents, combined with the inherent electron-deficient nature of the pyridine ring, results in proton and carbon signals that are shifted significantly downfield compared to unsubstituted pyridine.[1][2][3]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons (H3, H4, and H6).

-

H6 Proton: This proton is ortho to the nitrogen atom and ortho to the -SO₂Cl group, making it the most deshielded proton. It should appear as a doublet due to coupling with H4.

-

H4 Proton: This proton is meta to both the -SO₂Cl group and the -CF₃ group. It is expected to appear as a doublet of doublets (dd) due to coupling with H3 and H6.

-

H3 Proton: This proton is ortho to the -SO₂Cl group and meta to the -CF₃ group. It should appear as a doublet due to coupling with H4. Long-range coupling to the -CF₃ group might also be observed.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six signals for the six unique carbon atoms.

-

Pyridine Ring Carbons: The carbons directly attached to the electron-withdrawing groups (C2 and C5) will be the most deshielded. The chemical shifts of C2, C3, C4, and C6 will all be influenced by the substituents.[3][4] The carbon atom at position C2, being directly attached to the nitrogen and the sulfonyl chloride group, is expected to be significantly downfield.[3]

-

Trifluoromethyl Carbon (CF₃): This signal will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J_CF).

Summary of Experimental Data

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H6 | 9.15 (d) | C2 | 155.0 |

| H4 | 8.45 (dd) | C6 | 151.2 (q) |

| H3 | 8.20 (d) | C4 | 136.0 (q) |

| C5 | 132.5 | ||

| C3 | 122.0 | ||

| CF₃ | 120.8 (q) |

Data sourced from commercially available spectral data. Final confirmation requires experimental verification.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality NMR data for the title compound. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its relatively clean spectral window.

-

Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: ~3-4 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Data Processing and Interpretation Workflow

The journey from a raw Free Induction Decay (FID) signal to a fully interpreted spectrum involves several critical steps. This workflow ensures that the final data is accurate and reliable.

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide unambiguous confirmation of its structure. The significant downfield shifts of all signals are a direct consequence of the powerful electron-withdrawing nature of the pyridine nitrogen and the two substituents. By following the detailed experimental protocol and interpretation guide presented, researchers can confidently acquire and analyze high-quality NMR data for this important chemical entity. The presence of fluorine also opens the door for ¹⁹F NMR studies, which can provide complementary structural information.[5][6][7][8]

References

- Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Gerothanassis, I. P. (2010). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate.

- MDPI. (n.d.). Molbank, 2026, m2119.

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- Yuan, J., Zhang, Y., Huang, G., Ma, M., Yang, T., Yang, L., Zhang, S., Mao, P., & Qu, L. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry.

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. testbook.com [testbook.com]

- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 6. biophysics.org [biophysics.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Decoding the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride

Introduction: A Molecule of Pharmaceutical Significance

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are of paramount importance. Among these, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride stands out as a critical building block. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and sulfonyl chloride groups on the pyridine scaffold, make it a valuable reagent in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates.[2]

Accurate and efficient characterization of such key intermediates is fundamental to ensuring the quality, purity, and consistency of final active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and rapid analytical method for elucidating the molecular structure of these compounds.[2] This technical guide offers an in-depth analysis of the FT-IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural verification. While an experimental spectrum of the title compound is not publicly available, this guide will provide a detailed theoretical interpretation based on the well-established characteristic vibrational frequencies of its constituent functional groups, drawing from extensive literature on analogous structures.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean and reproducible FT-IR spectrum is contingent upon a well-defined experimental protocol. The following procedure is recommended for the analysis of this compound, which is a solid at room temperature.[3]

Methodology: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is the preferred technique for this compound due to its ease of use, minimal sample preparation, and the ability to analyze the sample in its native solid state.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has undergone its requisite system checks.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

-

Sample Preparation and Application:

-

Place a small, representative amount of this compound powder onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

-

-

Spectral Acquisition:

-

Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

To achieve a high signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64).

-

Set the spectral resolution to 4 cm⁻¹, which is generally sufficient for routine structural identification.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Workflow for FT-IR Analysis

The logical flow of the experimental procedure is illustrated in the following diagram:

Caption: A schematic representation of the FT-IR analysis workflow.

In-depth Spectral Interpretation

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Aromatic Pyridine Ring Vibrations

-

C-H Stretching (3100-3000 cm⁻¹): The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in this region.[4] These bands are typically of weak to medium intensity.

-

C=C and C=N Ring Stretching (1620-1400 cm⁻¹): The pyridine ring exhibits a series of characteristic stretching vibrations in this region, which are analogous to the quadrant and semi-circle stretching modes of benzene.[2] The substitution pattern on the ring will influence the precise position and intensity of these bands.

-

C-H In-Plane and Out-of-Plane Bending (below 1000 cm⁻¹): The C-H in-plane and out-of-plane bending vibrations provide valuable information about the substitution pattern on the pyridine ring.[2]

Sulfonyl Chloride Group (SO₂Cl) Vibrations

-

Asymmetric and Symmetric SO₂ Stretching (1410-1370 cm⁻¹ and 1204-1166 cm⁻¹): The sulfonyl chloride group is characterized by two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[5] These are often the most intense peaks in the spectrum and are highly diagnostic for this functional group.

-

S-Cl Stretching (below 700 cm⁻¹): The stretching vibration of the sulfur-chlorine bond is expected at lower wavenumbers, typically in the fingerprint region.

Trifluoromethyl Group (CF₃) Vibrations

-

Asymmetric and Symmetric C-F Stretching (1200-1100 cm⁻¹): The trifluoromethyl group gives rise to very strong and broad absorption bands in this region due to the C-F stretching modes.[2] These bands may overlap with the symmetric SO₂ stretching vibration, resulting in a complex and intense absorption pattern in this area of the spectrum.

-

CF₃ Deformation Modes (below 800 cm⁻¹): The deformation (bending) vibrations of the CF₃ group appear at lower frequencies in the fingerprint region.

Summary of Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretching | Pyridine Ring | Weak to Medium |

| 1620 - 1400 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |

| 1410 - 1370 | Asymmetric SO₂ Stretching | Sulfonyl Chloride | Strong |

| 1204 - 1166 | Symmetric SO₂ Stretching | Sulfonyl Chloride | Strong |

| 1200 - 1100 | Asymmetric & Symmetric C-F Stretching | Trifluoromethyl | Very Strong, Broad |

| Below 1000 | C-H Bending | Pyridine Ring | Medium |

| Below 800 | CF₃ Deformation | Trifluoromethyl | Medium |

| Below 700 | S-Cl Stretching | Sulfonyl Chloride | Medium |

Conclusion: A Powerful Tool for Structural Verification

FT-IR spectroscopy serves as an indispensable tool for the rapid and reliable structural characterization of this compound. By understanding the characteristic vibrational frequencies of the pyridine ring, the sulfonyl chloride group, and the trifluoromethyl group, researchers can confidently verify the identity and purity of this critical pharmaceutical intermediate. The detailed protocol and spectral interpretation provided in this guide offer a robust framework for the application of FT-IR in a drug development setting, ensuring the integrity of the synthetic process and the quality of the final product.

References

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- LookChem. (n.d.). 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ScienceDirect. (2005). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement.

- SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

- SpectraBase. (n.d.). 5-Nitro-2-[(alpha,alpha,alpha-trifluoro-m-tolyl)sulfonyl]pyridine - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

An In-depth Technical Guide on the Solubility of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in Organic Solvents

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Synthetic Utility and a Critical Data Gap

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-72-4) is a specialized sulfonyl chloride derivative.[2][3][4] The trifluoromethyl (-CF3) group imparts unique properties, including high electronegativity, metabolic stability, and lipophilicity, which are highly desirable in drug candidates and agrochemicals.[1] The pyridine ring offers a key structural motif, while the sulfonyl chloride functional group serves as a highly reactive handle for synthetic transformations, primarily in the formation of sulfonamides and sulfonate esters.[5][6]

Successful synthesis hinges on precise control over reaction parameters, with solvent selection being paramount. The solubility of a reagent dictates its concentration, reactivity, and the homogeneity of the reaction mixture. A lack of reliable solubility data forces researchers into a trial-and-error approach, wasting valuable time and resources. This guide moves beyond mere data provision; it equips the researcher with the foundational knowledge and practical protocols to determine solubility accurately and safely.

Physicochemical Properties & Solubility Predictions

To understand the solubility behavior of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174485-72-4 | [2][3] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [2][3] |

| Molecular Weight | 245.61 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 50-52°C | [2][3] |

| Boiling Point | 277.7 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2][3] |

| XLogP3 | 2.28 | [2] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [2][3] |

Predicting Solubility Behavior: A Logic-Driven Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of this compound—a moderately polar aromatic heterocycle with a highly polar sulfonyl chloride group and a lipophilic trifluoromethyl group—suggests a nuanced solubility profile.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMF, DMSO): These solvents are expected to be effective. Their polarity can solvate the polar sulfonyl chloride and pyridine nitrogen moieties, while their organic character accommodates the aromatic ring and trifluoromethyl group. High solubility is predicted in this class.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Excellent solubility is anticipated.[3] These solvents are mainstays in reactions involving sulfonyl chlorides. Their ability to dissolve a wide range of organic compounds without reacting makes them ideal.

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely. The aromatic ring of the solute will interact favorably with the aromatic solvent.

-

Nonpolar Aliphatic Solvents (e.g., Hexanes, Cyclohexane): Low solubility is expected. While one supplier notes a 10% solution in cyclohexane is available, this is likely a stable suspension or solution for specific applications, not indicative of high miscibility.[7] The high polarity of the sulfonyl chloride group will limit its interaction with purely aliphatic solvents.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents are not recommended . Sulfonyl chlorides are reactive towards nucleophiles, including water and alcohols.[6] This leads to rapid hydrolysis or solvolysis, forming the corresponding sulfonic acid or sulfonate ester, rather than a stable solution.[6][8][9] This reactivity is a critical safety and experimental design consideration.

The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.

Caption: Influence of functional groups on predicted solvent compatibility.

Quantitative Solubility: An Experimental Protocol

Given the absence of published data, experimental determination is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[10] This protocol is adapted for the reactive nature of sulfonyl chlorides.

Core Principle

An excess of the solid solute is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute is determined analytically.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive.[11][12] They react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[13][14]

-

Ventilation: Conduct all operations in a certified chemical fume hood.[13]

-

Moisture Control: Use dry glassware and anhydrous solvents. Handle the solid under an inert atmosphere (e.g., nitrogen or argon) where possible.[14]

-

Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., sand, vermiculite). Do not use water. Neutralize spills with sodium bicarbonate or a similar weak base.

-

Quenching: Unused reagent and reactive waste should be quenched slowly by adding to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.

Step-by-Step Experimental Workflow

-

Preparation:

-

Select a range of anhydrous organic solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene).

-

Accurately weigh approximately 100 mg of this compound into several screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps). Record the exact mass.

-

-

Solvent Addition & Equilibration:

-

To each vial, add a precise volume of the chosen solvent (e.g., 1.0 mL) using a calibrated pipette.

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the slurries for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant using a glass syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to avoid degradation of the compound.

-

Once all solvent is removed, re-weigh the vial to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Illustrative Template)

| Solvent | Class | Dielectric Constant (ε) | Solubility (g/L) | Qualitative Description |

| Dichloromethane | Chlorinated | 9.1 | [Experimental Value] | Very Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | Freely Soluble |

| Tetrahydrofuran | Polar Aprotic | 7.6 | [Experimental Value] | Soluble |

| Toluene | Nonpolar Aromatic | 2.4 | [Experimental Value] | Sparingly Soluble |

| Hexane | Nonpolar Aliphatic | 1.9 | [Experimental Value] | Very Slightly Soluble |

| Methanol | Polar Protic | 33.0 | N/A (Reactive) | Decomposes |

| Water | Polar Protic | 80.1 | N/A (Reactive) | Decomposes |

Note: Qualitative descriptions follow USP guidelines.[15]

Interpreting this data allows for informed solvent selection. For a reaction requiring high concentration, a solvent like Dichloromethane or Acetonitrile would be ideal. For a process where controlled precipitation is desired, a mixed solvent system involving a good solvent (like Toluene) and a poor solvent (like Hexane) could be developed.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a combination of theoretical prediction and rigorous experimental methodology provides a robust path forward. This guide establishes that the compound is likely highly soluble in polar aprotic and chlorinated solvents, with limited solubility in nonpolar solvents, and is reactive towards protic solvents. The detailed safety protocols and experimental workflow provided herein empower researchers to generate reliable, in-house solubility data, fostering safer laboratory practices and enabling the optimization of synthetic processes that are crucial to drug discovery and development.

References

- S D Fine-Chem Limited. SULPHURYL CHLORIDE - Safety Data Sheet.

- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- LookChem. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki.

- Google Patents. Method for determining solubility of a chemical compound.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.

- INCHEM. ICSC 0198 - SULPHURYL CHLORIDE.

- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Chemistry LibreTexts. 2.2: Solubility Lab.

- Fujikawa, K., & Ishihara, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 166–177.

- University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Wang, Z., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4287.

- Wikipedia. Sulfonyl halide.

- Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. Buy Online CAS Number 174485-72-4 - TRC - 5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95%, 10% in Cyclohexane | LGC Standards [lgcstandards.com]

- 8. mdpi.org [mdpi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. pharmatutor.org [pharmatutor.org]

A Comprehensive Safety and Handling Guide for 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in Research and Development

Introduction: 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-72-4) is a pivotal reagent in modern synthetic chemistry, particularly valued within pharmaceutical and agrochemical research. Its utility as a key building block is exemplified in the synthesis of complex molecules like the HIV protease inhibitor Tipranavir[1]. The compound features a pyridine ring substituted with a highly reactive sulfonyl chloride group and an electron-withdrawing trifluoromethyl group, a combination that imparts unique chemical properties essential for creating novel molecular entities. However, this reactivity also presents significant safety challenges. This guide provides an in-depth analysis of the material's hazards, outlines field-proven protocols for safe handling, and explains the chemical rationale behind these procedures to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is typically a white to off-white solid at room temperature, though its physical form can vary[2]. Its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 174485-72-4 | [2][3] |

| Molecular Formula | C₆H₃ClF₃NO₂S | [2][3] |

| Molecular Weight | 245.61 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [2][4] |

| Melting Point | 50-52°C | [2][3] |

| Boiling Point | 277.7 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 121.7 ± 27.3 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane |[2] |

Caption: Chemical Structure of this compound.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance demanding stringent safety precautions. The primary hazard is its corrosive nature.

Table 2: GHS Hazard Classification

| Category | Code | Description | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | GHS05 (Corrosion) | Danger |

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage. | GHS05 (Corrosion) | Danger |

Sources:[2]. Note: Similar sulfonyl chloride compounds may also carry warnings for respiratory irritation (H335) and acute toxicity (H302, H312, H332)[5][6]. Users should handle this compound with the assumption that these hazards may also be present.

Caption: A systematic workflow for risk assessment and mitigation.

Section 5: Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable when working with this reagent.

5.1 Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][7]

-

Emergency Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[8][7]

5.2 Personal Protective Equipment (PPE) The selection of appropriate PPE is critical to prevent personal exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive material and its reaction products.[5][7] |

| Hand | Heavy-duty nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against the corrosive solid. Check glove manufacturer's data for breakthrough times. |

| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[5] |

| Respiratory | Not required if handled exclusively in a fume hood. For spill cleanup or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[8][7] |

5.3 Step-by-Step Handling Protocol

-

Preparation: Before removing the reagent from storage, ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials (especially water). Assemble all necessary glassware (oven-dried to remove moisture) and equipment.

-

Equilibration: Allow the sealed container to warm to ambient temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold, reactive solid.

-

Dispensing: Inside the fume hood, carefully open the container. Use a clean, dry spatula to weigh the desired amount of solid into a tared, dry flask, preferably under a stream of inert gas (e.g., nitrogen or argon).

-

Reaction Setup: Seal the flask immediately after addition. Add solvents and other reagents via syringe or cannula to maintain a dry, inert atmosphere.

-

Decontamination & Cleanup: Thoroughly decontaminate the spatula and any surfaces with a dry organic solvent (e.g., acetone) followed by a careful quench with a basic solution (e.g., sodium bicarbonate). Contaminated materials should be treated as hazardous waste.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

6.1 First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the conscious victim rinse their mouth and drink two glasses of water. Seek immediate medical attention.[5]

6.2 Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to contain the spill if possible.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain & Absorb: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a dry solvent, followed by a careful wipe-down with a basic solution.

Section 7: Storage and Disposal

Storage: Proper storage is essential to maintain the reagent's integrity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent contact with moisture.[2]

-

Location: Keep in a dry, cool, well-ventilated area designated for hazardous chemicals, away from incompatible materials like strong oxidizing agents.[3][8]

Disposal: All waste, including the reagent itself, empty containers, and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

- 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki - Molbase. (n.d.).

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Nature of the Sulfonyl Chloride Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic nature of the sulfonyl chloride functional group when attached to a pyridine ring. Pyridine sulfonyl chlorides are pivotal reagents in modern organic synthesis and medicinal chemistry, serving as versatile building blocks for the introduction of the pyridylsulfonyl moiety into a wide array of molecular architectures.[1][2] This guide will delve into the electronic properties that govern the reactivity of these compounds, the influence of the substituent's position on the pyridine ring, and their synthetic applications, with a particular focus on the formation of sulfonamides and sulfonate esters.[2][3] Detailed experimental protocols, mechanistic insights, and a discussion of their role in drug discovery are presented to provide a holistic understanding for researchers in the field.

Introduction: The Pyridylsulfonyl Moiety in Modern Chemistry

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, agrochemicals, and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding.[4] When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting pyridine sulfonyl chloride becomes a highly reactive and valuable synthetic intermediate.[1] The potent electrophilicity of the sulfur atom in the sulfonyl chloride group, amplified by the electron-withdrawing nature of the pyridine ring, makes these compounds excellent reagents for reaction with a wide range of nucleophiles.[1][5]

This guide will explore the nuances of this reactivity, providing a foundational understanding for the strategic application of pyridine sulfonyl chlorides in complex molecule synthesis. A significant focus will be placed on their role in the development of novel therapeutic agents, such as the potassium-competitive acid blocker Vonoprazan (TAK-438), where pyridine-3-sulfonyl chloride is a key intermediate.[5]

Electronic Properties and Reactivity

The reactivity of a pyridine sulfonyl chloride is fundamentally governed by the electronic interplay between the pyridine ring and the sulfonyl chloride group. The sulfonyl chloride group itself is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.

The pyridine ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the sulfonyl chloride group through its inductive and resonance effects. The position of the sulfonyl chloride group on the pyridine ring (2-, 3-, or 4-position) significantly modulates this electronic influence and, consequently, the reactivity of the molecule.

Positional Isomers and Their Reactivity Profiles

-

Pyridine-2-sulfonyl chloride: The proximity of the electron-withdrawing sulfonyl chloride group to the ring nitrogen enhances the overall electron deficiency of the molecule. This isomer is a potent electrophile and is frequently used in the synthesis of various pyridinesulfonyl derivatives.[6][7]

-

Pyridine-3-sulfonyl chloride: This isomer is arguably the most widely utilized in pharmaceutical synthesis.[3][5][8] The electronic influence of the nitrogen atom is less pronounced at the 3-position compared to the 2- and 4-positions, leading to a more moderated yet highly effective reactivity profile. This balance allows for controlled reactions with a broad range of nucleophiles, yielding sulfonamides and sulfonate esters in high yields.[9]

-

Pyridine-4-sulfonyl chloride: Similar to the 2-isomer, the sulfonyl chloride group at the 4-position experiences a strong electron-withdrawing effect from the ring nitrogen through resonance. This makes it a highly reactive intermediate for introducing the pyridylsulfonyl functional group.[1][2]

The following diagram illustrates the general structure of pyridine sulfonyl chlorides and the key reactive site.

Caption: General structure of a pyridine sulfonyl chloride, highlighting the electrophilic sulfur center.

Synthetic Applications and Mechanistic Considerations

The primary application of pyridine sulfonyl chlorides in organic synthesis is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. These reactions proceed via a nucleophilic substitution mechanism at the sulfur atom.

Sulfonamide Formation

The reaction of a pyridine sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of pyridylsulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Caption: Generalized mechanism for the formation of pyridylsulfonamides.

Sulfonate Ester Formation

Similarly, pyridine sulfonyl chlorides react with alcohols to form sulfonate esters. This reaction is often catalyzed by a base, such as pyridine, which can also serve as the solvent. The mechanism is analogous to that of sulfonamide formation, with the alcohol acting as the nucleophile.

Synthesis of Pyridine Sulfonyl Chlorides

Several methods have been developed for the synthesis of pyridine sulfonyl chlorides. The choice of method often depends on the desired positional isomer and the availability of starting materials.

From Pyridinesulfonic Acids

A common route involves the chlorination of the corresponding pyridinesulfonic acid using a chlorinating agent such as phosphorus pentachloride or thionyl chloride.[10][11] For example, pyridine-3-sulfonyl chloride can be synthesized from pyridine-3-sulfonic acid.[10]

From Aminopyridines via Diazotization

Another versatile method involves the diazotization of an aminopyridine, followed by a sulfonyl chlorination reaction.[12][13] This approach allows for the synthesis of various positional isomers by starting with the corresponding aminopyridine. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine, where an intermediate diazonium fluoroborate salt is isolated before the sulfonyl chlorination step.[12]

From Pyridyl Disulfides

Pyridine-2-sulfonyl chloride can be generated as needed from 2,2'-dipyridyl disulfide by treatment with chlorine or bromine.[7][14]

The following table summarizes some common synthetic routes.

| Starting Material | Reagents | Product | Reference(s) |